1H-Indazole, 3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-
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Overview
Description
1H-Indazole, 3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]- is a nitrogen-containing heterocyclic compound. It is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indazole, 3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]- typically involves the cyclization of hydrazones with appropriate aryl aldehydes or ketones. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1H-Indazole, 3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the nitrogen atom or the aromatic ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups onto the indazole ring .
Scientific Research Applications
1H-Indazole, 3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It serves as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1H-Indazole, 3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 1H-Indazole, 3-(4-methylphenyl)-
- 1H-Indazole, 3-(4-chlorophenyl)-
- 1H-Indazole, 3-(4-fluorophenyl)-
Comparison: 1H-Indazole, 3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]- is unique due to the presence of two 4-methylphenyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents, it may exhibit distinct pharmacological profiles and chemical properties .
Properties
CAS No. |
872682-02-5 |
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Molecular Formula |
C22H20N2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]indazole |
InChI |
InChI=1S/C22H20N2/c1-16-7-11-18(12-8-16)15-24-21-6-4-3-5-20(21)22(23-24)19-13-9-17(2)10-14-19/h3-14H,15H2,1-2H3 |
InChI Key |
PSGLMVNXHKBNRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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